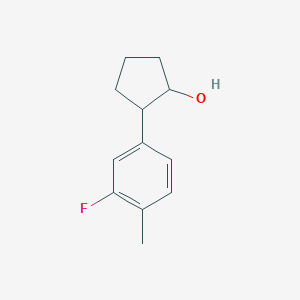
trans-2-(3-Fluoro-4-methylphenyl)cyclopentanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-2-(3-Fluoro-4-methylphenyl)cyclopentanol: is an organic compound with the molecular formula C12H15FO It is a cyclopentanol derivative where the cyclopentane ring is substituted with a 3-fluoro-4-methylphenyl group in the trans configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Fluoro-4-methylphenyl)cyclopentanol typically involves the reaction of cyclopentanone with 3-fluoro-4-methylbenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then subjected to reduction using a reducing agent like sodium borohydride to yield the desired this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-2-(3-Fluoro-4-methylphenyl)cyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the fluoro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Various alcohol derivatives.
Substitution: Substituted cyclopentanol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, trans-2-(3-Fluoro-4-methylphenyl)cyclopentanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities. It is used in the development of new drugs and as a probe in biochemical assays to understand enzyme-substrate interactions.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is investigated for its role in modulating biological pathways and as a lead compound in drug discovery.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of trans-2-(3-Fluoro-4-methylphenyl)cyclopentanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluoro and methyl groups enhances its binding affinity and selectivity. The cyclopentanol moiety allows for interactions with hydrophobic pockets in proteins, influencing their conformation and function.
Comparación Con Compuestos Similares
- trans-2-(4-Fluoro-3-methylphenyl)cyclopentanol
- trans-2-(3-Fluoro-4-methylphenyl)cyclohexanol
- trans-2-(3-Fluoro-4-methylphenyl)cyclopentanone
Comparison: Compared to its analogs, trans-2-(3-Fluoro-4-methylphenyl)cyclopentanol exhibits unique chemical properties due to the specific positioning of the fluoro and methyl groups This configuration enhances its reactivity and binding affinity in biological systems
Propiedades
Fórmula molecular |
C12H15FO |
|---|---|
Peso molecular |
194.24 g/mol |
Nombre IUPAC |
2-(3-fluoro-4-methylphenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C12H15FO/c1-8-5-6-9(7-11(8)13)10-3-2-4-12(10)14/h5-7,10,12,14H,2-4H2,1H3 |
Clave InChI |
AWXPGMQDSFFUOI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2CCCC2O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



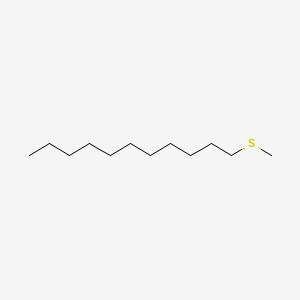
![Tert-butyl 9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid](/img/structure/B13902091.png)


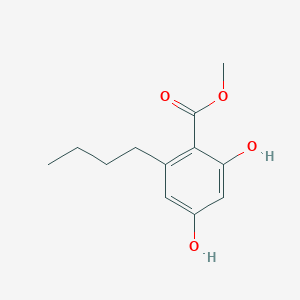

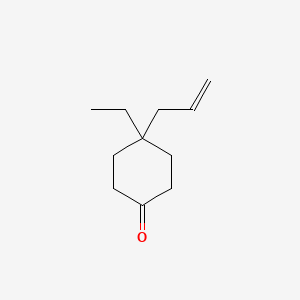
![3-Amino-3-(3-methoxy-[1,1'-biphenyl]-4-YL)propanoic acid](/img/structure/B13902139.png)
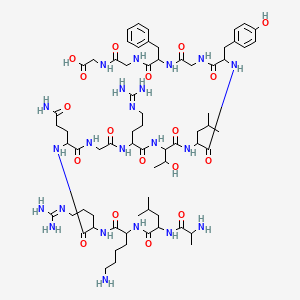
![(E)-2-(5-Hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-ylidene)acetic acid](/img/structure/B13902147.png)

![2-Chloro-6-methyl-4-[(methylsulfanyl)methyl]pyridine](/img/structure/B13902179.png)
![3-[(E)-2-Ethoxyvinyl]-4H-1,2,4-triazole](/img/structure/B13902184.png)
